4JS5Azb3MT

Pharmaceutical Analysis Impurity Profiling Quality Control

Generic ANDA filers risk rejection when using unconfirmed Fulvestrant impurity standards. Fulvestrant Impurity 2 (CAS 1621885-80-0) is a fully characterized reference standard distinguished by its methylsulfonyl and 17-acetate moieties, essential for accurate HPLC/LC-MS impurity profiling. • Differentiates from EP Impurity A (beta-isomer, CAS 407577-53-1) and Impurity B (9-sulfone, CAS 98008-06-1) • Supplied with comprehensive CoA (NMR, MS, HPLC) for FDA/EMA regulatory traceability • Batch-to-batch purity ≥95% supports reliable calibration for QC batch release per ICH guidelines

Molecular Formula C30H46O6S
Molecular Weight 534.7 g/mol
CAS No. 1621885-80-0
Cat. No. B601972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4JS5Azb3MT
CAS1621885-80-0
Molecular FormulaC30H46O6S
Molecular Weight534.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H46O6S/c1-21(31)36-28-15-14-27-29-22(11-9-7-5-4-6-8-10-18-35-37(3,33)34)19-23-20-24(32)12-13-25(23)26(29)16-17-30(27,28)2/h12-13,20,22,26-29,32H,4-11,14-19H2,1-3H3/t22-,26+,27-,28-,29+,30-/m0/s1
InChIKeyRQAWJWBLYUPKFP-VKDNIZPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fulvestrant Impurity 2 Reference Standard


The compound identified as 4JS5Azb3MT, CAS Registry Number 1621885-80-0, is chemically designated as (7S,8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate, with a molecular formula of C30H46O6S and a molecular weight of 534.76 g/mol [1]. This compound is recognized as Fulvestrant Impurity 2, a synthetic, process-related impurity of the breast cancer drug Fulvestrant . It is primarily utilized as a fully characterized reference standard in pharmaceutical research and development, particularly for Abbreviated New Drug Application (ANDA) filings, analytical method validation, and quality control (QC) during the commercial production of Fulvestrant [1].

Workflow Reference standard for ANDA impurity profiling and method validation
Selection Identity-confirmed impurity with comprehensive characterization data
Use context QC batch release, stability studies, and process chemistry control

Why Generic Substitution Fails: Fulvestrant Impurity 2


The procurement of a generic 'Fulvestrant impurity' reference standard without confirming its exact CAS number (1621885-80-0) is insufficient for regulatory applications. Fulvestrant has multiple specified and unspecified impurities, including EP Impurity A (Fulvestrant beta-Isomer, CAS 407577-53-1), EP Impurity B (Fulvestrant 9-Sulfone, CAS 98008-06-1), and Impurity 3 (CAS 1621885-81-1), each with distinct molecular structures and analytical profiles [1]. The compound designated 4JS5Azb3MT is unique due to its specific methylsulfonyl group and 17-acetate moiety, which differentiate it from other impurities like the sulfone (Impurity B) or the beta-isomer (Impurity A) [1][2]. Using an incorrect impurity standard can lead to erroneous identification and quantification during HPLC analysis, potentially causing an ANDA rejection due to inaccurate impurity profiling. Furthermore, batch-to-batch consistency in purity (>95%) is critical for reliable calibration curves, and generic alternatives may lack the comprehensive characterization data (NMR, MS, HPLC) and traceability required by regulatory agencies such as the FDA and EMA .

! CAS mismatch can lead to misidentification of Fulvestrant impurities in HPLC analysis
! Distinct molecular structure and functional groups prevent direct analytical substitution
! Generic impurity standards may lack comprehensive CoA and regulatory traceability

Fulvestrant Impurity 2 Differentiation Evidence


Molecular Weight Differentiation

4JS5Azb3MT (Fulvestrant Impurity 2) exhibits a molecular weight of 534.76 g/mol, which is quantifiably distinct from other common Fulvestrant impurities, enabling unambiguous identification via LC-MS. This difference is critical for accurate peak assignment in chromatographic analysis [1].

MW Differentiation
Cross-study comparable
534.76 g/mol vs 606.77 (parent), 622.77 (Impurity B)
Enables unambiguous LC-MS peak assignment
Reported differentiation supports impurity profiling
Pharmaceutical Analysis Impurity Profiling Quality Control

Molecular Formula and Functional Groups

The molecular formula of 4JS5Azb3MT is C30H46O6S, which contains a methylsulfonyl group and an acetate ester, distinguishing it from other Fulvestrant impurities like the 9-sulfone (C32H47F5O4S) and the β-isomer (C32H47F5O3S) [1]. This structural specificity is crucial for synthesis and quality control.

Structural Identity
Class-level inference
C30H46O6S; lacks fluorine; contains methylsulfonyl and acetate groups
Controls chromatographic and ionization behavior
Structural specificity aids method development
Organic Chemistry Pharmaceutical Impurity Structural Elucidation

Purity and Characterization Compliance

Reputable suppliers offer 4JS5Azb3MT with a guaranteed purity of >95%, accompanied by a comprehensive Certificate of Analysis (CoA) that includes orthogonal characterization data such as 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis [1]. This is in contrast to many generic impurity standards which may be offered with lower purity or with less rigorous analytical documentation.

Purity & CoA
Data to verify
Purity >95% with NMR, MS, IR, HPLC characterization
Supports GMP/GLP analytical reliability
Verification against supplier CoA recommended
Analytical Chemistry Regulatory Science Reference Standards

Role in ANDA and Quality Control

4JS5Azb3MT is specifically employed for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Fulvestrant [1]. Its use is mandated to demonstrate that the generic manufacturing process adequately controls this specific impurity, a requirement distinct from using a generic or different impurity standard.

Regulatory Role
Supporting evidence
Employed in ANDA method validation and QC batch release
Correct impurity standard supports submission success
Context-dependent; follow ICH guidelines
Pharmaceutical Regulation Method Validation Quality Assurance

Fulvestrant Impurity 2 Application Scenarios


ANDA Method Validation and Impurity Profiling

In the development of a generic Fulvestrant drug product, 4JS5Azb3MT serves as an essential reference standard for validating analytical methods, specifically HPLC/LC-MS methods intended to separate, identify, and quantify this specific impurity from the active pharmaceutical ingredient (API) and other related substances. The CoA, including NMR and MS data, is used to confirm the identity of the impurity peak in the chromatogram [1].

QC in Commercial Manufacturing

During the commercial production of Fulvestrant API or finished dosage forms, 4JS5Azb3MT is used in QC laboratories for routine batch release testing. It is used as a comparator to ensure that the level of this specific process-related impurity does not exceed the limits defined in the drug's specification (e.g., not more than 0.10% or 0.15% as per ICH guidelines) [1].

Stability Studies and Forced Degradation Analysis

4JS5Azb3MT is used in forced degradation studies to identify potential degradation products of Fulvestrant under stress conditions (e.g., oxidative, thermal, hydrolytic). By spiking samples with a known quantity of this impurity, researchers can confirm that the analytical method is stability-indicating and capable of accurately quantifying the impurity in the presence of degradation products [2].

Synthesis and Process Chemistry Control

In process R&D, 4JS5Azb3MT is used as an analytical marker to monitor the efficiency of the synthetic route and subsequent purification steps. Its presence and quantity in reaction mixtures indicate the effectiveness of the process in controlling the formation of this specific side product, which arises from the oxidation and acetylation steps [2].

Application
Selection Property
Validation Focus
ANDA method validation
Identity-confirmed reference standard
HPLC/LC-MS peak assignment and specificity
QC batch release testing
Purity and impurity profiling consistency
Specification limit verification per ICH
Stability & forced degradation
Stability-indicating method suitability
Impurity quantification under stress conditions
Synthesis process control
Reaction monitoring marker
Process optimization and side-product control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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